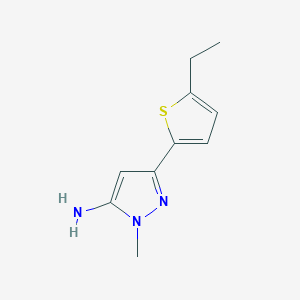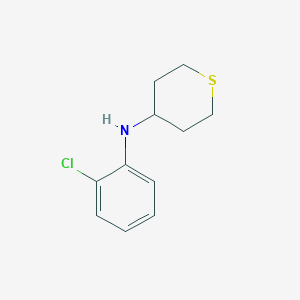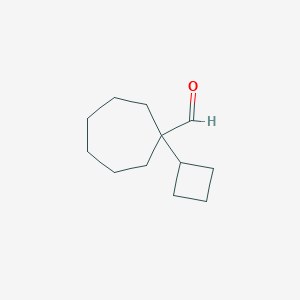
1-Cyclobutylcycloheptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclobutyl group attached to a cycloheptane ring, with an aldehyde functional group at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutylcycloheptane-1-carbaldehyde typically involves the formation of the cycloheptane ring followed by the introduction of the cyclobutyl group and the aldehyde functional group. One common method involves the cyclization of a suitable precursor to form the cycloheptane ring, followed by the addition of the cyclobutyl group through a Grignard reaction or similar organometallic approach. The final step involves the oxidation of the corresponding alcohol to form the aldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutylcycloheptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The cyclobutyl and cycloheptane rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: 1-Cyclobutylcycloheptane-1-carboxylic acid.
Reduction: 1-Cyclobutylcycloheptane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylcycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylcycloheptane-1-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl and cycloheptane rings may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylcycloheptane-1-carbaldehyde: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Cyclobutylcyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness: 1-Cyclobutylcycloheptane-1-carbaldehyde is unique due to the combination of the cyclobutyl and cycloheptane rings, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-cyclobutylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(11-6-5-7-11)8-3-1-2-4-9-12/h10-11H,1-9H2 |
InChI-Schlüssel |
RIGAIMVQPXBROF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(C=O)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


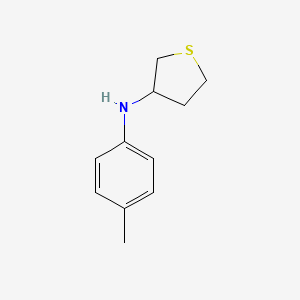
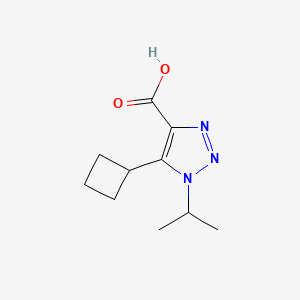
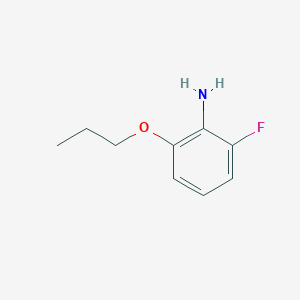
![(6AR,9R,9AS)-2,2,4,4-Tetraisopropyltetrahydro-6H-thieno[3,2-F][1,3,5,2,4]trioxadisilocin-9-OL](/img/structure/B13306027.png)
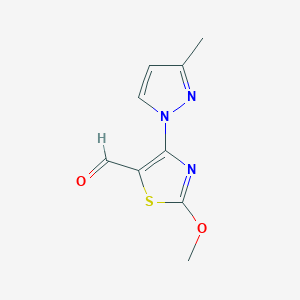
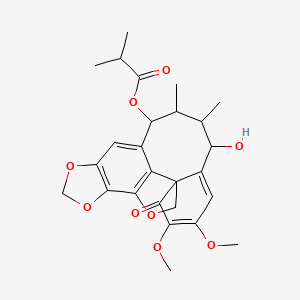
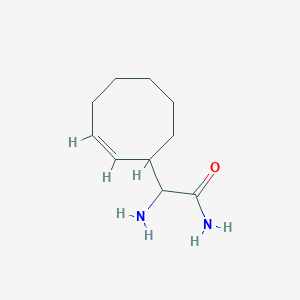

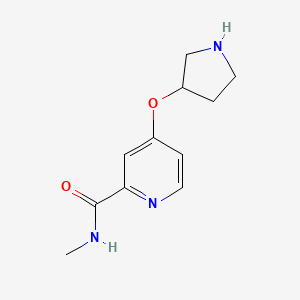
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
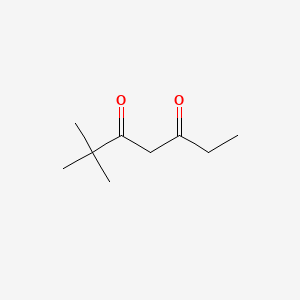
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
